molecular formula C17H19NO4S B13164644 (2E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl]acrylic acid

(2E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl]acrylic acid

Cat. No.: B13164644
M. Wt: 333.4 g/mol
InChI Key: AZJHLXQOVYZMFS-FNORWQNLSA-N
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Description

(2E)-3-[2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl]acrylic acid is a synthetic compound featuring:

  • A phenyl ring substituted at positions 2 and 3.
  • A (2-methyl-1,3-thiazol-4-yl)methoxy group at position 2.
  • A propoxy group at position 4.
  • An (E)-configured acrylic acid moiety.

Properties

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

IUPAC Name

(E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C17H19NO4S/c1-3-8-21-15-6-4-13(5-7-17(19)20)16(9-15)22-10-14-11-23-12(2)18-14/h4-7,9,11H,3,8,10H2,1-2H3,(H,19,20)/b7-5+

InChI Key

AZJHLXQOVYZMFS-FNORWQNLSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C=C/C(=O)O)OCC2=CSC(=N2)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C=CC(=O)O)OCC2=CSC(=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl}prop-2-enoic acid typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of α-haloketones with thiourea under basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

3-{2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl}prop-2-enoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

3-{2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl}prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-{2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs with Thiazole Moieties

Table 1: Key Structural and Functional Comparisons
Compound Name Structure Highlights Molecular Formula Molecular Weight Key Differences Biological Activity (If Reported) Reference
(2E)-3-[2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl]acrylic acid 2-(Thiazole methoxy), 4-propoxy, acrylic acid C₁₈H₂₁NO₄S 363.43 g/mol Reference compound Not explicitly reported
3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]piperidine (MTEP) Thiazole-ethynyl, piperidine C₁₁H₁₃N₃S 219.30 g/mol Lacks acrylic acid; ethynyl linker mGlu5 receptor antagonist; attenuates stress-induced drug seeking
(2E)-3-{4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid 4-(Thiazole methoxy), acrylic acid C₁₄H₁₃NO₃S 283.32 g/mol Single methoxy substituent Commercial availability; structural analog
(2E)-3-(2-{acetyl[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acrylic acid Acetyl-trifluoromethylphenyl-thiazole, acrylic acid C₁₄H₁₁F₃N₂O₃S 360.31 g/mol Trifluoromethylphenyl substitution Research chemical; no explicit activity
Key Observations:
  • Acrylic Acid vs. Alkynyl Linkers : The presence of acrylic acid enhances polarity and may influence pharmacokinetics compared to ethynyl-linked analogs like MTEP .
  • Substituent Positioning : Propoxy vs. methoxy/ethoxy groups alter lipophilicity and steric effects, impacting receptor binding or metabolic stability .

Functional Analog: (2E)-3-(4-Ethoxyphenyl)acrylic Acid

Table 2: Comparison with Simple Phenylacrylic Acids
Compound Name Structure Molecular Formula Key Differences Reported Applications
(2E)-3-(4-Ethoxyphenyl)acrylic acid 4-Ethoxy, acrylic acid C₁₁H₁₂O₃ 192.21 g/mol Lacks thiazole; simpler structure UV-absorbing properties; precursor in organic synthesis
Target Compound 2-(Thiazole methoxy), 4-propoxy C₁₈H₂₁NO₄S 363.43 g/mol Enhanced complexity for targeted bioactivity Hypothesized receptor modulation
Key Observations:

Biological Activity

(2E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl]acrylic acid, also referred to as compound CB0477288, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its enzyme inhibition capabilities and other relevant pharmacological properties based on recent studies.

  • Molecular Formula : C17H19NO4S
  • Molecular Weight : 333.4 g/mol
  • CAS Number : 926226-13-3

Enzyme Inhibition

Recent research has highlighted the enzyme inhibition potential of acrylic acid derivatives, including (2E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl]acrylic acid. A study focusing on related acrylic acid derivatives demonstrated significant inhibitory effects against urease and α-glucosidase enzymes.

Key Findings :

  • Urease Inhibition :
    • The compound exhibited notable urease inhibition with an IC50 value significantly lower than the standard inhibitor thiourea.
    • In vitro studies indicated that the compound's IC50 value was approximately 10.46 ± 0.03 µM, suggesting a strong inhibitory effect compared to thiourea's IC50 of 21.5 ± 0.01 µM .
  • α-Glucosidase Inhibition :
    • The same study reported mild inhibition against α-glucosidase, with IC50 values higher than those observed for urease.
    • The best-performing derivatives showed IC50 values around 287.1 ± 0.03 µM for α-glucosidase, indicating moderate activity .

Structure-Activity Relationship (SAR)

The structure of (2E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl]acrylic acid plays a crucial role in its biological activity:

Structural Feature Impact on Activity
Thiazole moietyEnhances enzyme binding affinity
Methoxy groupIncreases lipophilicity and solubility
Propoxy groupContributes to overall molecular stability

Molecular Docking Studies

In silico molecular docking studies have provided insights into the binding interactions between the compound and target enzymes:

  • The best binding score for urease was observed at approximately -9.831 kcal/mol, indicating a strong interaction within the active site.
  • Key residues involved in binding included Glu508, Glu532, and Asn216, which stabilize the compound within the enzyme's active pocket .

Case Studies and Research Findings

  • Study on Acrylic Acid Derivatives :
    • A comprehensive study evaluated several acrylic acid derivatives for their inhibitory effects on urease and α-glucosidase.
    • Results indicated that compounds similar to (2E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl]acrylic acid could serve as potential candidates for developing new anti-ulcer agents due to their potent urease inhibition .
  • Pharmacological Potential :
    • Given its structural characteristics and biological activity, this compound is positioned as a promising candidate in drug development, particularly in treating conditions associated with elevated urease levels such as peptic ulcers.

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